molecular formula C5H10ClN3O B2574112 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride CAS No. 2225147-54-4

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride

Cat. No. B2574112
CAS RN: 2225147-54-4
M. Wt: 163.61
InChI Key: UKWPBDKIPKJBEZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three nitrogen atoms. These compounds are known for their diverse biological activities and are used in medicinal chemistry for drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and hydrazine . The exact method can vary depending on the specific substituents on the triazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. Some general properties include thermal stability and acceptable densities .

Scientific Research Applications

Synthesis and Antifungal Properties

  • Triazole derivatives, including those related to 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride, have been synthesized and evaluated for their antifungal activity against Candida strains. The synthesis involved copper-catalyzed azide-alkyne cycloaddition (CuAAC or click chemistry), demonstrating significant antifungal properties, particularly for compounds with halogen substitutions (Lima-Neto et al., 2012).

Fluorescent Biomarkers

  • Triazoanilines synthesized from industrial waste products like cardanol and glycerol exhibited photophysical properties suitable for developing fluorescent biomarkers. These markers can be used in biodiesel quality control, showcasing low acute toxicity across various biological models, which underscores their potential for environmental and industrial applications (Pelizaro et al., 2019).

Corrosion Inhibition

  • The study of 4H-1,2,4-triazole derivatives as corrosion inhibitors revealed their effectiveness in protecting mild steel in hydrochloric acid solutions. The efficacy varies with the type and nature of substituents in the inhibitor molecule, indicating a promising area for developing new corrosion inhibitors (Bentiss et al., 2007).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the target they interact with. Some derivatives have shown inhibitory activities against certain cancer cell lines .

Safety and Hazards

Like all chemical compounds, 1,2,4-triazole derivatives should be handled with care. They should be used only by qualified laboratory personnel .

Future Directions

1,2,4-Triazole derivatives are a promising class of compounds in medicinal chemistry. Future research may focus on designing and synthesizing more selective and potent molecules for various therapeutic applications .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-2-4(9)5-6-3-7-8-5;/h3-4,9H,2H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWPBDKIPKJBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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